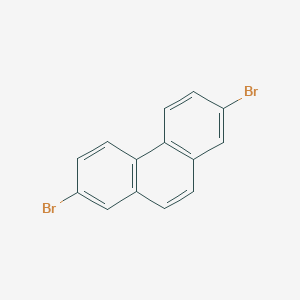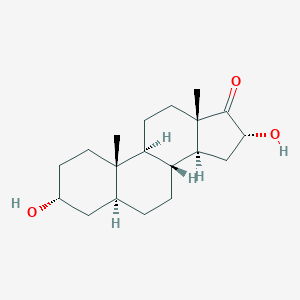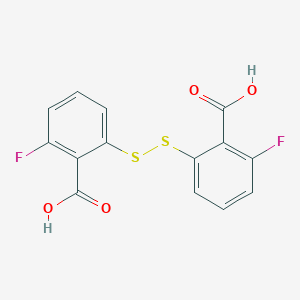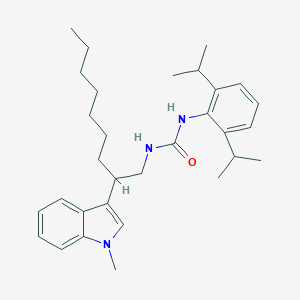
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea, commonly known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a multi-kinase inhibitor that has been shown to have potent anti-tumor activity in preclinical studies.
Mecanismo De Acción
BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in cancer cell growth and proliferation. It inhibits the RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. It also inhibits the VEGF pathway, which is involved in angiogenesis, and the PDGF pathway, which is involved in tumor cell migration and invasion. By targeting these pathways, BAY 43-9006 has been shown to inhibit tumor growth and improve patient outcomes.
Efectos Bioquímicos Y Fisiológicos
BAY 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. BAY 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune response. In clinical studies, BAY 43-9006 has been shown to improve patient outcomes in several cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 43-9006 has several advantages for lab experiments. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. BAY 43-9006 is also readily available for purchase from several chemical suppliers. However, BAY 43-9006 has several limitations for lab experiments. It is a potent inhibitor of several signaling pathways, which may lead to off-target effects. BAY 43-9006 is also a relatively large molecule, which may limit its ability to penetrate cell membranes and reach its target.
Direcciones Futuras
There are several future directions for the study of BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other targeted therapies. Another area of interest is the development of biomarkers that can predict patient response to BAY 43-9006. Additionally, there is interest in the development of new multi-kinase inhibitors that are more selective and have fewer off-target effects than BAY 43-9006. Finally, there is interest in the development of new formulations of BAY 43-9006 that may improve its pharmacokinetic properties and increase its efficacy.
Métodos De Síntesis
The synthesis of BAY 43-9006 involves a multistep process that begins with the reaction of 2,6-diisopropylaniline with 1-bromo-3-chloropropane in the presence of a base. The resulting product is then reacted with 1-methyl-1H-indole-3-carboxaldehyde to form the key intermediate. This intermediate is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form the final product, BAY 43-9006.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to have potent inhibitory effects on several signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway, the VEGF pathway, and the PDGF pathway. BAY 43-9006 has been tested in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma, and has shown promising results in improving patient outcomes.
Propiedades
Número CAS |
145131-39-1 |
|---|---|
Nombre del producto |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea |
Fórmula molecular |
C31H45N3O |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)nonyl]urea |
InChI |
InChI=1S/C31H45N3O/c1-7-8-9-10-11-15-24(28-21-34(6)29-19-13-12-16-27(28)29)20-32-31(35)33-30-25(22(2)3)17-14-18-26(30)23(4)5/h12-14,16-19,21-24H,7-11,15,20H2,1-6H3,(H2,32,33,35) |
Clave InChI |
RWYJLSJUTLZODA-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES canónico |
CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Sinónimos |
3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)nonyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



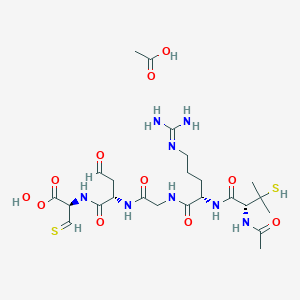
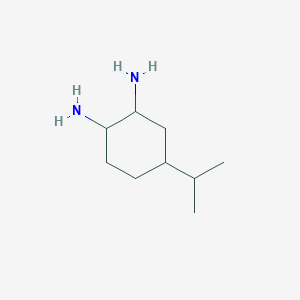
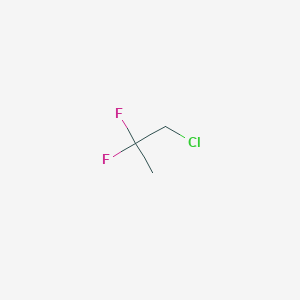

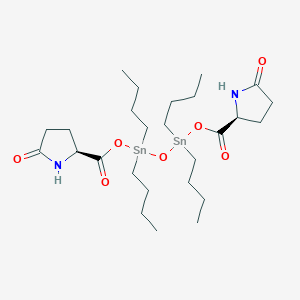


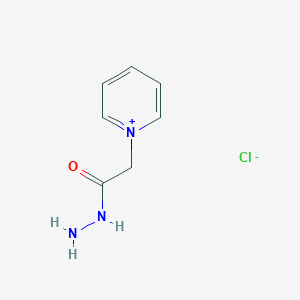

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
